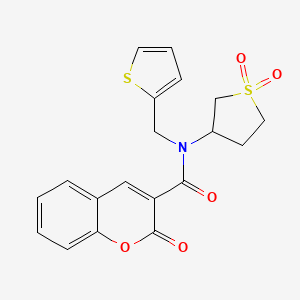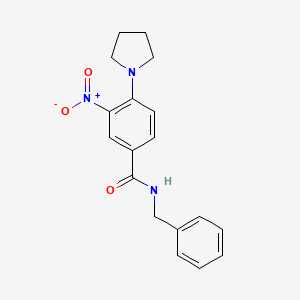
N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-N-(2-thienylmethyl)-2H-chromene-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of chromene derivatives, such as the compound , involves multifaceted chemical reactions. An efficient and eco-friendly procedure has been developed for the synthesis of related compounds, utilizing one-pot three-component condensation processes. For instance, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide demonstrates a similar approach, highlighting the importance of catalytic amounts of polystyrene-supported p-toluenesulfonic acid in EtOH at 80°C conditions, offering advantages like shorter reaction times and excellent yields (Jadhav et al., 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives is often characterized by X-ray diffraction methods, revealing significant insights into their geometric and electronic configurations. For instance, the crystal structures of certain N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been detailed, showcasing molecules' planarity and specific conformations (Gomes et al., 2015).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, enabling the synthesis of complex organic compounds. An example includes the metal-free C–C/C–O bond formation for synthesizing chromene derivatives, illustrating the compounds' reactivity and the role of catalysis in facilitating these reactions (Jadhav et al., 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application. Studies like the one on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide provide detailed analyses of their crystalline forms, space groups, and molecular conformations, contributing to a deeper understanding of their physical characteristics (Reis et al., 2013).
Chemical Properties Analysis
Chromene derivatives exhibit a range of chemical properties, including reactivity towards various organic and inorganic reagents, potential for forming complexes with metals, and utility in synthesizing further functionalized organic molecules. For example, novel organic ligands based on chromene structures have been synthesized, indicating the versatility and chemical richness of these compounds (Myannik et al., 2018).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c21-18(16-10-13-4-1-2-6-17(13)25-19(16)22)20(11-15-5-3-8-26-15)14-7-9-27(23,24)12-14/h1-6,8,10,14H,7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLCFHHDVLLAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-amino-5-cyano-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B4085548.png)
![7-amino-11-tert-butyl-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4085553.png)
![ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4085558.png)
![2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide](/img/structure/B4085587.png)
![N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea](/img/structure/B4085597.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B4085598.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(4-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4085604.png)
![5,5'-[2-(3-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4085609.png)
![2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4085631.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4085634.png)
![2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine](/img/structure/B4085647.png)

![N-allyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B4085658.png)
![[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4085666.png)